molecular formula C5H7NO B13157298 3-Methoxy-2-methylacrylonitrile

3-Methoxy-2-methylacrylonitrile

Cat. No.: B13157298
M. Wt: 97.12 g/mol
InChI Key: HLNBUNYQJSGUFH-SNAWJCMRSA-N
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Description

3-Methoxy-2-methylacrylonitrile is an organic compound with the chemical formula C5H7NO. It is characterized by the presence of methoxy and acrylonitrile functional groups. This compound is known for its applications in various chemical processes, including its use as a monomer in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylacrylonitrile typically involves the reaction of methoxyacetic acid with acrylonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide, and the process is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methylacrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acrylonitriles .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylacrylonitrile involves its interaction with specific molecular targets and pathways. The methoxy and acrylonitrile groups play a crucial role in its reactivity and interactions. For instance, the compound can act as an electrophile in nucleophilic addition reactions, targeting nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-2-methylacrylonitrile is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

(E)-3-methoxy-2-methylprop-2-enenitrile

InChI

InChI=1S/C5H7NO/c1-5(3-6)4-7-2/h4H,1-2H3/b5-4+

InChI Key

HLNBUNYQJSGUFH-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\OC)/C#N

Canonical SMILES

CC(=COC)C#N

Origin of Product

United States

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